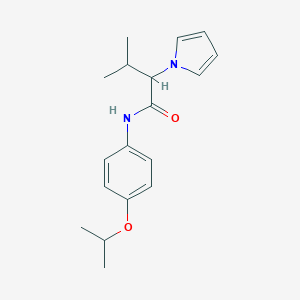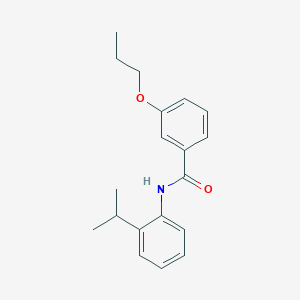![molecular formula C18H19N3O2 B268676 N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide, commonly known as PIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PIC is a derivative of isonicotinamide and is used in various applications, including medicinal chemistry, drug discovery, and biochemical research.
Mecanismo De Acción
The mechanism of action of PIC involves the inhibition of PARP and tankyrase enzymes. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Tankyrase is an enzyme that regulates the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of tankyrase leads to the stabilization of Axin, which results in the downregulation of the Wnt signaling pathway.
Biochemical and Physiological Effects
PIC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. PIC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PIC has several advantages for lab experiments. It is a potent inhibitor of PARP and tankyrase enzymes, making it a valuable tool for studying their biological functions. Additionally, it has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for drug discovery. However, there are also some limitations to using PIC in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its potency and selectivity for PARP and tankyrase may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of PIC. One area of research is the development of PIC-based drugs for cancer therapy. Several PARP inhibitors, including Olaparib and Rucaparib, have been approved for the treatment of ovarian and breast cancer. However, there is still a need for more effective and selective PARP inhibitors. PIC has shown promising anticancer activity in various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic. Additionally, there is a need for more studies on the long-term effects of PIC and its selectivity for PARP and tankyrase. Overall, PIC is a promising compound with several potential applications in the field of scientific research.
Métodos De Síntesis
The synthesis of PIC involves the reaction of isonicotinic acid with piperidine and 4-nitrophenyl chloroformate. The reaction results in the formation of PIC, which can be purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
PIC has been extensively studied in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have gained significant attention in recent years due to their potential as cancer therapeutics. PIC has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
Nombre del producto |
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
Fórmula molecular |
C18H19N3O2 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(14-7-9-19-10-8-14)20-16-6-4-5-15(13-16)18(23)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
Clave InChI |
HXEITZOCFUROJN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)

![N-[3-(2-methoxyethoxy)phenyl]isonicotinamide](/img/structure/B268598.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
